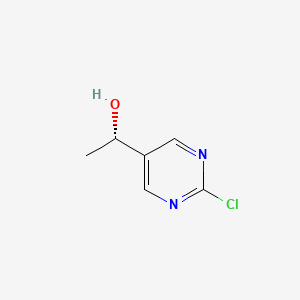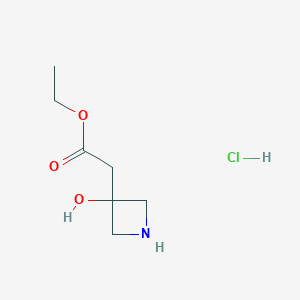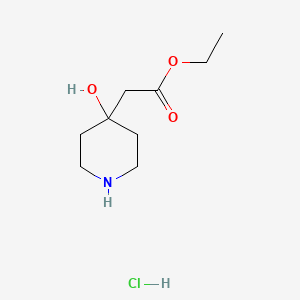![molecular formula C9H16F2N2O2 B8220185 tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate](/img/structure/B8220185.png)
tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate is a chemical compound that features a tert-butyl carbamate protecting group attached to a difluoropyrrolidine moiety. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
The synthesis of tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable difluoropyrrolidine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate is reacted with aryl or heteroaryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . Industrial production methods may involve similar synthetic routes but are optimized for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced under specific conditions.
Deprotection: The tert-butyl carbamate group can be removed using strong acids like trifluoroacetic acid or by heating.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and acids such as trifluoroacetic acid. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate is utilized in various scientific research fields:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its stability and reactivity.
Medicine: It is involved in the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl carbamate group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The difluoropyrrolidine moiety can interact with biological targets, influencing their activity and function .
Comparison with Similar Compounds
tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate: This compound features a similar tert-butyl carbamate group but with a different pyrrolidine derivative.
tert-Butyl carbamate: A simpler compound used in various synthetic applications.
The uniqueness of this compound lies in its specific difluoropyrrolidine structure, which imparts distinct reactivity and stability properties.
Properties
IUPAC Name |
tert-butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-6-4-12-5-9(6,10)11/h6,12H,4-5H2,1-3H3,(H,13,14)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPWPGOPAZUJDF-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
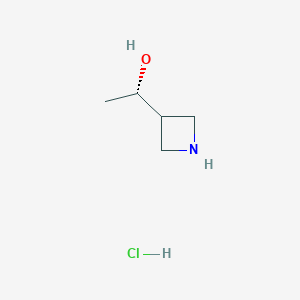
![1-[2-[(2R)-oxan-2-yl]oxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B8220123.png)
![(7S)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B8220131.png)
![(5S)-2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione;hydrochloride](/img/structure/B8220133.png)
![(9S)-3-ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B8220153.png)
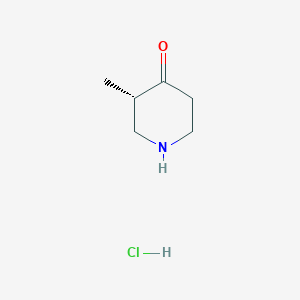
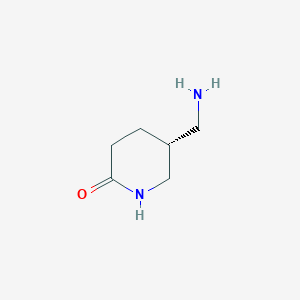
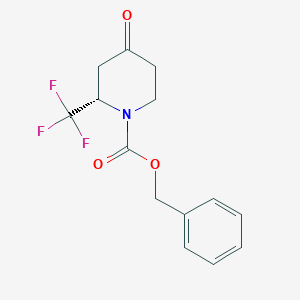
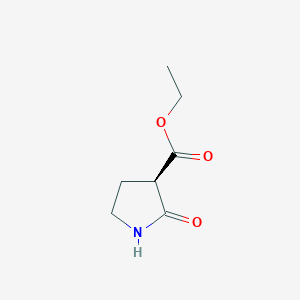
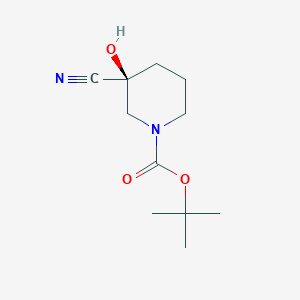
![[(4R)-3,3-difluoropiperidin-4-yl]methanol;hydrochloride](/img/structure/B8220190.png)
